CP-601932

nAChR binding receptor subtype selectivity ligand profiling

CP-601932 ((1S,5R)-CP-601927) is a high-affinity partial agonist of neuronal nicotinic acetylcholine receptors (nAChRs), originally developed by Pfizer. It exhibits identical high binding affinity for both α3β4 and α4β2 nAChR subtypes (Ki = 21 nM for both) , with approximately one order of magnitude lower affinity for α6 and α7 subtypes.

Molecular Formula C12H12F3N
Molecular Weight 227.22 g/mol
CAS No. 357425-68-4
Cat. No. B1669544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP-601932
CAS357425-68-4
SynonymsCP-601932;  CP 601932;  CP601932;  CP-601,927;  UNII-VI5LR1EU47.
Molecular FormulaC12H12F3N
Molecular Weight227.22 g/mol
Structural Identifiers
SMILESC1C2CNCC1C3=C2C=CC(=C3)C(F)(F)F
InChIInChI=1S/C12H12F3N/c13-12(14,15)9-1-2-10-7-3-8(6-16-5-7)11(10)4-9/h1-2,4,7-8,16H,3,5-6H2/t7-,8+/m1/s1
InChIKeyRNOBTWYQAWEZHH-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CP-601932 (CAS 357425-68-4) Procurement Guide: α3β4/α4β2 nAChR Partial Agonist with Dual-Subtype Affinity for Addiction Research


CP-601932 ((1S,5R)-CP-601927) is a high-affinity partial agonist of neuronal nicotinic acetylcholine receptors (nAChRs), originally developed by Pfizer. It exhibits identical high binding affinity for both α3β4 and α4β2 nAChR subtypes (Ki = 21 nM for both) [1], with approximately one order of magnitude lower affinity for α6 and α7 subtypes . CP-601932 is a small molecule (C12H12F3N, MW = 227.23) that readily penetrates the blood-brain barrier . It was advanced to clinical evaluation where it demonstrated safety in humans [2].

CP-601932 Selectivity Profiling: Why In-Class nAChR Agonists Are Not Interchangeable for Dual-Target Addiction Research


nAChR agonists exhibit highly divergent subtype selectivity and functional efficacy profiles that preclude simple substitution in experimental protocols. While many α4β2-preferring agonists (e.g., varenicline, cytisine) and α3β4-selective compounds (e.g., AT-1001) exist, CP-601932 occupies a distinct pharmacological niche by possessing identical high-affinity binding for both α3β4 and α4β2 nAChRs (Ki = 21 nM for each) [1]. This balanced dual-subtype profile is quantitatively distinct from varenicline, which shows ~250-fold preferential binding for α4β2 over α3β4 [1], and from PF-4575180, which exhibits ~4-fold higher affinity for α3β4 compared to α4β2 [1]. Consequently, experiments designed to probe the contribution of α3β4* nAChRs to ethanol-seeking behavior, or to dissect the interplay between α3β4 and α4β2 signaling, cannot be reliably reproduced using alternative ligands without introducing confounding subtype bias [2].

CP-601932 Quantitative Differentiation Evidence: Head-to-Head Binding, Functional, and In Vivo Selectivity Data


Balanced Dual-Subtype Binding Affinity Differentiates CP-601932 from α4β2-Preferring Agonists Like Varenicline

CP-601932 exhibits identical high binding affinity for human α3β4 and α4β2 nAChR subtypes (Ki = 21 ± 28 nM for α3β4; Ki = 21 ± 19 nM for α4β2), as determined by competition binding assays in HEK293 cells expressing recombinant human receptors [1]. In contrast, varenicline, the clinical benchmark α4β2 partial agonist for smoking cessation, displays a pronounced ~250-fold binding preference for α4β2 (Ki = 0.3 ± 0.02 nM) over α3β4 (Ki = 74.7 ± 6.2 nM) [1]. This quantitative difference in subtype selectivity establishes CP-601932 as a uniquely balanced tool compound when equipotent engagement of both α3β4 and α4β2 nAChRs is required.

nAChR binding receptor subtype selectivity ligand profiling addiction pharmacology

Functional Partial Agonism at α3β4 nAChRs Distinguishes CP-601932 from Full Agonists and High-Efficacy Comparators

In functional calcium flux assays using HEK293 cells expressing human α3β4 nAChRs, CP-601932 activates the receptor with an EC50 of 2.92 ± 0.32 μM and achieves a maximal efficacy of 30.2 ± 3.4% relative to acetylcholine (ACh, 100%) [1]. This partial agonist profile contrasts sharply with varenicline, which acts as a near-full agonist at α3β4 nAChRs (efficacy = 93.5 ± 1.4% of ACh; EC50 = 1.84 ± 0.58 μM) [1]. At α4β2 nAChRs, CP-601932 exhibits very low functional potency (EC50 > 30 μM) with an efficacy of 114 ± 29% relative to ACh [1], further differentiating it from α4β2-preferring ligands like varenicline (α4β2 EC50 = 1.41 ± 0.17 μM; efficacy = 32.4 ± 1.1%) [1].

functional pharmacology partial agonism calcium flux assay receptor efficacy

Selective Reduction of Ethanol Consumption Without Affecting Sucrose Intake: In Vivo Behavioral Selectivity in Rat Models

In an intermittent-access two-bottle-choice drinking paradigm in rats, CP-601932 administered subcutaneously at 5 mg/kg and 10 mg/kg significantly decreased high voluntary ethanol consumption at 30 minutes post-onset, while sucrose consumption under identical conditions remained unaffected [1]. In operant self-administration studies using adult male Sprague-Dawley rats, CP-601932 (10 mg/kg, s.c.) decreased active lever presses for 10% ethanol but did not alter responding for 5% sucrose . This behavioral selectivity for ethanol over a natural reward (sucrose) suggests that CP-601932 modulates ethanol-specific reinforcement pathways without globally suppressing appetitive motivation [2].

ethanol self-administration operant behavior reinforcement selectivity alcohol use disorder

Clinical Safety Profile Established: Human Tolerability Data Supporting Translational Research Applications

CP-601932 was advanced to clinical evaluation where it demonstrated safety and tolerability in human subjects . The peer-reviewed literature states that 'CP-601932 has been shown to be safe in humans' [1], based on a clinical study conducted by Pfizer. This human safety data distinguishes CP-601932 from structurally related preclinical tool compounds such as PF-4575180, for which no clinical safety information has been reported, and from discontinued α4β2 agonists like CP-601927, dianicline, and ABT-089, which were found to be 'inactive or less efficacious than nicotine replacement therapy' [2].

clinical safety translational pharmacology human tolerability proof-of-concept

CNS Penetration and Brain Exposure: Validated Blood-Brain Barrier Permeability for Central nAChR Targeting

CP-601932 is reported to penetrate the CNS and cross the blood-brain barrier . In the pivotal Neuropsychopharmacology study, the functional potencies of CP-601932 at α3β4 nAChRs were shown to correlate with its unbound rat brain concentrations, suggesting that the observed effects on ethanol self-administration are centrally mediated via direct interaction with α3β4 nAChRs in the brain [1]. This CNS penetration profile is essential for any tool compound intended to modulate nAChR signaling in addiction and neuropsychiatric research, and distinguishes CP-601932 from peripherally restricted nAChR ligands.

CNS penetration blood-brain barrier brain exposure pharmacokinetics

Distinct Binding and Functional Profile vs. Structurally Related Compound CP-601927

CP-601932 is the (1S,5R)-enantiomer of CP-601927 and exhibits a distinct pharmacological profile compared to its stereoisomer. While CP-601927 is characterized as a selective partial agonist at α4β2 nAChRs [1], CP-601932 demonstrates identical high-affinity binding for both α3β4 and α4β2 nAChRs (Ki = 21 nM for each) [2]. In a review of α4β2 nAChR ligands, CP-601927 and CP-601932 are classified among 'discontinued nAChR agonists [that] have lower agonist and antagonist activities at α4β2 nAChRs and are inactive or less efficacious than NRT' [3], indicating that neither compound achieved clinical efficacy for smoking cessation. However, CP-601932's balanced dual-subtype affinity renders it uniquely suited for investigating α3β4-mediated effects, whereas CP-601927 is primarily an α4β2 tool.

structure-activity relationship CP-601927 subtype selectivity partial agonist

CP-601932 Optimal Procurement Scenarios: Addiction Research, Subtype Selectivity Studies, and Translational Alcohol Use Disorder Programs


Investigating the Role of α3β4* nAChRs in Ethanol Consumption and Seeking Behavior

CP-601932 is the optimal tool compound for preclinical studies aimed at elucidating the contribution of α3β4* nAChRs to ethanol self-administration and relapse-like behavior. Its balanced dual-subtype affinity (Ki = 21 nM for both α3β4 and α4β2) and demonstrated ability to selectively reduce ethanol intake without affecting sucrose consumption [1] make it uniquely suited for dissecting α3β4-specific mechanisms. In contrast, varenicline's α4β2-preference (Ki α4β2 = 0.3 nM vs. α3β4 = 74.7 nM) [2] introduces confounding α4β2-mediated effects in ethanol consumption paradigms. For researchers conducting operant self-administration or two-bottle-choice ethanol drinking experiments in rodents, CP-601932 provides a validated pharmacological probe with established in vivo efficacy [1].

Comparative nAChR Subtype Selectivity Profiling and SAR Studies

CP-601932 serves as a critical reference compound in structure-activity relationship (SAR) studies of nAChR ligands due to its well-characterized binding and functional profile across multiple subtypes. Its identical high-affinity binding for α3β4 and α4β2 (Ki = 21 nM for both) and ~10-fold lower affinity for α6 and α7 subtypes provide a quantitative benchmark against which novel ligands can be assessed. When paired with selective comparators such as varenicline (α4β2-preferring) and PF-4575180 (α3β4-preferring; Ki α3β4 = 4.2 nM) [2], CP-601932 enables researchers to construct a comprehensive subtype-selectivity panel for nAChR drug discovery programs [3].

Translational Alcohol Use Disorder (AUD) Research Programs Requiring Human-Validated Compounds

For academic and industry research programs seeking to advance from preclinical alcohol consumption models to translational studies, CP-601932 offers a unique advantage: human clinical safety data . The compound has been shown to be safe in a clinical study, providing a foundation for grant proposals, IND-enabling studies, and translational biomarker work . This human validation distinguishes CP-601932 from other α3β4-preferring tool compounds (e.g., PF-4575180, AT-1001) that lack clinical exposure data [4], potentially streamlining regulatory and ethical review processes for human subjects research.

Investigating Comorbid Nicotine and Alcohol Dependence Mechanisms

Given that 60-80% of heavy drinkers smoke tobacco and that the CHRNA3-CHRNA5-CHRNB4 gene cluster is implicated in both alcohol and nicotine dependence [1], CP-601932 is a valuable tool for studying the neurobiological intersection of these two substance use disorders. Its balanced affinity for α3β4 and α4β2 nAChRs [2] enables simultaneous modulation of the receptor subtypes genetically linked to both dependencies. Researchers investigating the common neurocircuitry underlying alcohol and nicotine co-use can employ CP-601932 to probe the dual-subtype contributions without the confounding α4β2 bias introduced by varenicline [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for CP-601932

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.